3-Chloro-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that falls within the imidazo[4,5-c]pyridazine family. This compound is characterized by a chlorine atom at the 3rd position and a nitrogen-containing imidazole ring fused to a pyridazine ring. Its molecular formula is , with a molecular weight of approximately 168.58 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
3-Chloro-7H-imidazo[4,5-c]pyridazine can be synthesized from various precursors, including chlorinated pyridazines and imidazole derivatives. It is classified as a heterocyclic aromatic compound and is part of a larger class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 3-chloro-7H-imidazo[4,5-c]pyridazine typically involves cyclization reactions of appropriate precursors under controlled conditions. One common synthetic route includes:
This method allows for the efficient production of 3-chloro-7H-imidazo[4,5-c]pyridazine with good yields, making it suitable for further research and application in drug development .
The molecular structure of 3-chloro-7H-imidazo[4,5-c]pyridazine features:
The structure consists of a fused imidazole and pyridazine ring system, which contributes to its chemical reactivity and biological activity .
3-Chloro-7H-imidazo[4,5-c]pyridazine exhibits several chemical reactivity patterns:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
The mechanism of action for compounds like 3-chloro-7H-imidazo[4,5-c]pyridazine often involves interaction with specific biological targets such as enzymes or receptors. In particular:
Understanding these mechanisms is crucial for optimizing its efficacy in therapeutic applications .
The physical properties of 3-chloro-7H-imidazo[4,5-c]pyridazine include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
3-Chloro-7H-imidazo[4,5-c]pyridazine has significant potential applications in scientific research:
The ongoing research into this compound's properties continues to reveal new opportunities for its use in various scientific fields .
The core compound, 3-Chloro-7H-imidazo[4,5-c]pyridazine, is defined by its bicyclic heteroaromatic system. Its systematic name reflects the fusion of an imidazole ring (positions 4,5) with a pyridazine ring (specifically at the c-face). The molecular formula is C₅H₃ClN₄, indicating a base structure with a chlorine atom at position 3 [1]. This formula distinguishes it from methylated derivatives like 3-chloro-4-methyl-7H-imidazo[4,5-c]pyridazine (C₆H₅ClN₄, MW: 168.58) [2] [4] and 3-chloro-7-methyl-7H-imidazo[4,5-c]pyridazine (also C₆H₅ClN₄) [3] [10]. The numbering system prioritizes the pyridazine nitrogen atoms (N1 and N2) and assigns the imidazole nitrogens as N3 and N4. The "7H" prefix specifies the predominant tautomeric form where hydrogen resides on the pyridazine N7 atom.
While direct X-ray crystallography data for 3-chloro-7H-imidazo[4,5-c]pyridazine is absent in the search results, insights can be inferred from closely related methylated analogs. Predicted density (1.536±0.06 g/cm³ at 25°C) and pKa values (acidic pKa ~2.87, basic pKa ~9.09) for these derivatives suggest a planar, electron-deficient aromatic system influenced by the electronegative chlorine atom and nitrogen-rich fused rings [2] [3] [10].
Table 1: Key Physicochemical Parameters of Methylated Analogs
Property | 3-Chloro-4-methyl-7H-imidazo[4,5-c]pyridazine [2] [4] | 3-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine [3] [10] |
---|---|---|
CAS Registry Number | 3065493-79-7 | 17749-07-4 |
Molecular Formula | C₆H₅ClN₄ | C₆H₅ClN₄ |
Molecular Weight | 168.58 | 168.58 |
Density (g/cm³) | 1.536 ± 0.06 (Predicted, 25°C) | 1.59 ± 0.1 (Predicted) |
pKa | 9.087 ± 0.70 (Predicted, basic) | 2.87 ± 0.30 (Predicted, acidic) |
Boiling Point (°C) | Not Reported | 345.3 ± 52.0 (Predicted) |
¹H NMR for the unsubstituted parent compound would be expected to show characteristic aromatic proton signals. Based on the structure, these would likely include a downfield singlet for H2 (or its tautomeric equivalent) and coupled resonances for H5 and H6 protons on the pyridazine ring. The 7-NH proton would typically appear broad and exchangeable. For the 7-methyl derivative (C₆H₅ClN₄, CAS 17749-07-4), the methyl group signal appears around δ 4.06 ppm, shielding consistent with attachment to a pyridazine nitrogen [3] [10]. ¹³C NMR would reveal distinct signals for the carbon atoms, particularly the C3 carbon bearing chlorine, expected significantly downfield (δ > 140 ppm).
The unsubstituted 3-Chloro-7H-imidazo[4,5-c]pyridazine exhibits significant tautomerism. The proton can reside on either of the two pyridazine nitrogens (N7 or N1) or potentially on the imidazole nitrogen (N4). The designation "7H" implies that the N7-H tautomer is predominant or energetically favored [6] [7]. This tautomerism directly impacts electronic distribution and properties like dipole moment and acidity/basicity.
Resonance stabilization is extensive within the fused ring system. The chlorine atom at C3, being electron-withdrawing, significantly polarizes the imidazole ring, enhancing the electron deficiency at C2 and C5. This is reflected in the predicted pKa values of methylated analogs: The 4-methyl derivative (CAS 3065493-79-7) has a predicted basic pKa of ~9.09, indicating potential protonation primarily on the pyridazine N1 atom [2] [4]. In contrast, the 7-methyl derivative (CAS 17749-07-4) has a predicted acidic pKa of ~2.87, suggesting the conjugate acid of the neutral species is relatively strong, likely involving protonation of N1 [3] [10]. This stark difference highlights how substitution patterns dramatically alter the electron density and proton affinity within the core structure due to resonance delocalization pathways.
The conjugated system allows for charge delocalization, contributing to the compound's stability. Electrophilic attack is favored at electron-rich sites like N4 or potentially C5, while nucleophilic substitution could be directed towards C3 (aided by chlorine activation) or C7 under forcing conditions.
The imidazo[4,5-c]pyridazine core of 3-chloro-7H-imidazo[4,5-c]pyridazine differs fundamentally from the more widely studied imidazo[4,5-b]pyridine isomer. This difference profoundly impacts electronic structure, physicochemical properties, and biological interaction potential:
Table 2: Key Differences Between Imidazo[4,5-c]pyridazine and Imidazo[4,5-b]pyridine Isomers
Characteristic | 3-Chloro-7H-imidazo[4,5-c]pyridazine (Representative) | Imidazo[4,5-b]pyridine (Generalized) |
---|---|---|
Fused Diazine Ring | Pyridazine (1,2-Diazine; adjacent nitrogens) | Pyridine (Azine; single nitrogen) |
Total Ring Nitrogens | 4 | 3 |
Electron Deficiency | Higher (Due to adjacent N atoms in pyridazine & C3-Cl) | Lower |
Predominant Bioisosteric Mimicry | Less explored, distinct electronic profile | Adenine/Guanine (Purine) |
Reported Biological Activities | Limited (Primarily building block) | Extensive (Kinase inhibitors, Tubulin inhibitors, Antimicrobials) [8] [9] |
Representative Molecular Formula (Simple Chloro Derivative) | C₅H₃ClN₄ [1] | C₆H₄ClN₃ (e.g., 7-Chloro-3H-imidazo[4,5-b]pyridine) [6] |
This comparative analysis underscores that while structurally similar as fused imidazo-heterocycles, the [4,5-c]pyridazine and [4,5-b]pyridine isomers represent distinct chemical entities with unique properties and potential applications driven by their differing electronic architectures and nitrogen atom topologies.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: